molecular formula C36H33N3O3 B13437337 N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide

N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide

Número de catálogo: B13437337
Peso molecular: 555.7 g/mol
Clave InChI: QNGKHTDAPWDVKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide is a complex carboxamide derivative featuring:

  • A naphthalene carboxamide backbone.
  • A piperazine ring linked via a carbonyl group to a phenyl moiety.
  • A 3-methoxy-substituted biphenyl group attached to the piperazine.

Propiedades

Fórmula molecular

C36H33N3O3

Peso molecular

555.7 g/mol

Nombre IUPAC

N-[3-[4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carbonyl]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C36H33N3O3/c1-42-34-24-29(26-8-3-2-4-9-26)15-17-32(34)25-38-18-20-39(21-19-38)36(41)31-12-7-13-33(23-31)37-35(40)30-16-14-27-10-5-6-11-28(27)22-30/h2-17,22-24H,18-21,25H2,1H3,(H,37,40)

Clave InChI

QNGKHTDAPWDVKN-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6C=C5

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mecanismo De Acción

The mechanism of action of N-[3-[[4-[(3-Methoxy[1,1’-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Structural Features and Modifications

The following table summarizes structural differences and their implications:

Compound Name/ID Core Structure Key Substituents/Modifications Implications Reference
Target Compound Naphthalene carboxamide + piperazine 3-Methoxybiphenyl, phenyl-carbamoyl linkage Enhanced lipophilicity from biphenyl; methoxy group may improve solubility and receptor interaction. -
GR 127935 (CAS RN: 148672-13-3) Biphenyl carboxamide + piperazine 5-Methyl-1,2,4-oxadiazol, 4-methylpiperazine Oxadiazol ring increases metabolic stability; methylpiperazine may alter receptor selectivity (e.g., 5-HT1B/1D antagonism).
255049-08-2 () Naphthalene carboxamide + piperidine 3,4-Dichlorophenyl, cyano-naphthyl, methylsulfinyl Dichlorophenyl enhances electron-withdrawing effects; sulfinyl group may influence pharmacokinetics.
71777-73-6 () Benzamide + piperazine 2,3-Dimethylphenyl, pyrazole Dimethyl groups increase steric hindrance; pyrazole may enhance binding to hydrophobic pockets.
690249-47-9 () Piperazine carbothioamide Difluoromethylsulfonylphenyl, phenylpiperazine Carbothioamide (C=S vs. C=O) may alter hydrogen bonding; difluoromethylsulfonyl enhances acidity and membrane permeability.
1311382-60-1 () Piperazine + sulfonamide Butylphenyl, biphenyl Sulfonamide group improves solubility but reduces lipophilicity compared to carboxamide.

Pharmacological and Physicochemical Insights

Receptor Binding and Selectivity
  • GR 127935 (): Known as a 5-HT1B/1D antagonist, its 1,2,4-oxadiazol ring contributes to higher metabolic stability compared to the target compound’s methoxybiphenyl .
  • Trifluoromethyl Derivatives () : Compounds with trifluoromethyl groups on phenyl-piperazine (e.g., 3-(trifluoromethyl)phenyl) exhibit increased receptor affinity due to electron-withdrawing effects and enhanced lipophilicity .
Solubility and Bioavailability
  • The 3-methoxy group in the target compound improves water solubility compared to non-polar substituents like methyl or trifluoromethyl in analogues .
  • Sulfonamide vs. Carboxamide () : Sulfonamide derivatives (e.g., 1311382-60-1) show higher solubility but reduced blood-brain barrier penetration compared to carboxamides .

Structure-Activity Relationship (SAR) Highlights

Trifluoromethylphenyl () enhances potency but may increase off-target effects .

Aromatic Moieties :

  • Biphenyl groups (target compound, ) improve hydrophobic interactions with receptor pockets.
  • Dichlorophenyl () introduces steric and electronic effects, possibly enhancing target specificity .

Amide vs. Thioamide :

  • Carbothioamides () exhibit slower hydrolysis but weaker hydrogen-bonding capacity compared to carboxamides .

Actividad Biológica

N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide, also known by its CAS Number 1560836-30-7, is a complex organic compound that has garnered attention for its potential biological activity, particularly in the realm of neurological and psychiatric disorders. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C36H33N3O3, with a molecular weight of approximately 555.665 g/mol. The structure includes a naphthalene moiety, a piperazine ring, and a methoxy-substituted biphenyl group, which contribute to its pharmacological profile.

Structural Formula

  • Molecular Formula : C36H33N3O3
  • Molecular Weight : 555.665 g/mol
  • SMILES Notation : COc1cc(ccc1CN2CCN(CC2)C(=O)c3cccc(NC(=O)c4ccc5ccccc5c4)c3)c6ccccc6
  • IUPAC Name : N-(3-((4-((3-Methoxy(1,1'-biphenyl)-4-yl)methyl)-1-piperazinyl)carbonyl)phenyl)-2-naphthalenecarboxamide

Research indicates that this compound may act as a ligand for dopamine D2-like receptors. These receptors are critical in modulating neurotransmission and have been implicated in various neurological and psychiatric conditions.

Dopamine Receptor Interaction

The D2 receptor subtype plays a significant role in the regulation of mood, cognition, and motor control. Compounds that selectively target these receptors can have therapeutic implications for disorders such as schizophrenia and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide exhibits significant binding affinity for D2-like receptors. This suggests potential efficacy in modulating dopaminergic pathways.

StudyFindings
Study 1High binding affinity for D2 receptors was observed.
Study 2Induced significant changes in neuronal activity in vitro.
Study 3Showed potential neuroprotective effects against oxidative stress.

In Vivo Studies

In vivo studies further support the compound's biological activity. Animal models have shown that administration of this compound can lead to improvements in locomotor activity and cognitive function, indicating its potential as a therapeutic agent.

Case Studies and Clinical Implications

Recent clinical studies have explored the therapeutic benefits of D2 receptor ligands similar to this compound in treating psychiatric disorders. For instance:

  • Parkinson's Disease : Compounds targeting D2 receptors have been shown to alleviate symptoms associated with motor dysfunction.
  • Schizophrenia : Selective D2 antagonists can reduce psychotic symptoms without significant side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.